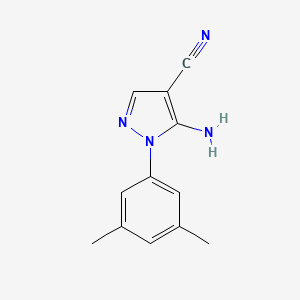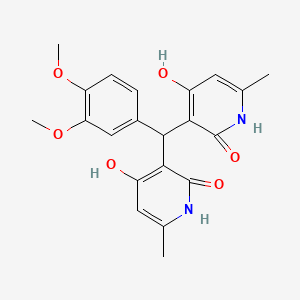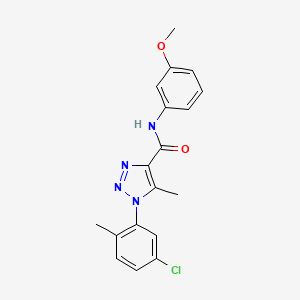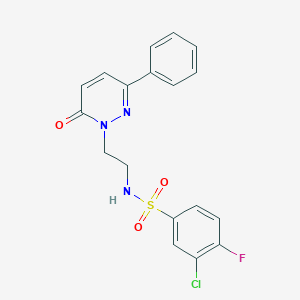
3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound with both fluorine and chlorine substituents on the benzene ring, featuring a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves several key steps:
Formation of the benzenesulfonamide core: : This typically involves the reaction of an appropriate substituted benzene sulfonyl chloride with an amine.
Attachment of the pyridazinone moiety: : This step could be achieved through a nucleophilic substitution reaction involving the nucleophilic nitrogen of the pyridazinone and an appropriate electrophilic carbon of the benzenesulfonamide derivative.
Introduction of chloro and fluoro groups: : Fluorination and chlorination of the benzene ring would likely be achieved using corresponding halogenating agents under controlled conditions.
Industrial Production Methods
Industrially, the production of such a complex compound would typically involve scalable and reproducible steps with strict control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The sulfonamide group is stable under many oxidative and reductive conditions, though the pyridazinone ring may undergo specific transformations under strong conditions.
Substitution: : Electrophilic aromatic substitution reactions can modify the aromatic ring, particularly at positions not already substituted by chlorine or fluorine.
Hydrolysis: : Sulfonamide linkages can be hydrolyzed under acidic or basic conditions, breaking down the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromium trioxide for oxidation.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Halogenating agents: : Chlorine gas or fluorine gas for substitution reactions.
Acids and bases: : Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: : Conversion of sulfonamide to sulfone.
Reduction: : Potential reduction of the pyridazinone to corresponding amines.
Substitution: : Formation of various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
Synthesis of analogs: : The compound can serve as a precursor or intermediate for the synthesis of structurally related analogs for chemical studies.
Biology
Enzyme inhibition: : Sulfonamide compounds often exhibit enzyme inhibitory activity, making this molecule a potential candidate for studying enzyme-ligand interactions.
Medicine
Pharmacological research: : This compound may be explored for its potential therapeutic properties, particularly in the context of antimicrobial or anticancer activity.
Industry
Material science: : The unique electronic properties conferred by the fluorine and chlorine atoms can be harnessed in materials research, potentially for the development of specialized polymers or coatings.
Mechanism of Action
The mechanism of action for 3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide would depend on its specific application. For instance:
Molecular Targets and Pathways
Enzyme inhibition: : The compound could interact with enzyme active sites, disrupting normal enzymatic functions. The presence of the sulfonamide group suggests potential interactions with dihydropteroate synthase, a known target of sulfonamide antibiotics.
Signal transduction pathways: : It might interfere with cellular signaling processes if studied in a biological context, particularly those pathways involving sulfated intermediates or derivatives.
Comparison with Similar Compounds
When compared to other sulfonamide derivatives, 3-chloro-4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups and the presence of both fluorine and chlorine substituents, which can significantly alter its chemical and biological properties.
List of Similar Compounds
4-amino-N-(5,6-dimethyl-1H-pyrazin-2-yl)benzenesulfonamide: : Another sulfonamide with a different heterocyclic component.
N-(2-chloro-4-nitrophenyl)-4-methylbenzenesulfonamide: : A structurally related compound with nitro and chloro substituents.
N-(4,6-dimethylpyrimidin-2-yl)-4-chlorobenzenesulfonamide: : Featuring a pyrimidinyl group instead of pyridazinone.
This detailed exploration of this compound covers its preparation, reactions, applications, and mechanism, alongside comparisons with similar compounds, showcasing the breadth of its potential impact in various fields.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O3S/c19-15-12-14(6-7-16(15)20)27(25,26)21-10-11-23-18(24)9-8-17(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMKTPYFXFZYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 5-acetyl-2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B2543986.png)
![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2543987.png)
![4-Chloro-6-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2543988.png)
![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2543992.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![phenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate](/img/structure/B2543998.png)

![(2E)-1-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B2544000.png)
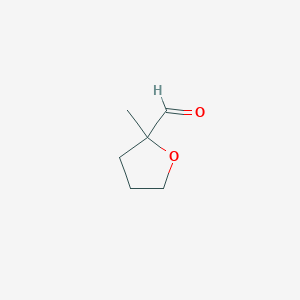
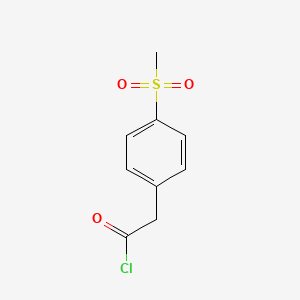
![5-[(4Z)-4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B2544005.png)
